2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding indole-2-carboxylic acids, while reduction may yield indole-2-methylamines .
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
Molecular Formula |
C22H21BrN4O2 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(6-bromoindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H21BrN4O2/c1-15(28)25-19-3-2-4-20-18(19)8-11-27(20)14-22(29)24-9-12-26-10-7-16-5-6-17(23)13-21(16)26/h2-8,10-11,13H,9,12,14H2,1H3,(H,24,29)(H,25,28) |
InChI Key |
BZDHWXLTAZHVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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